molecular formula C20H17ClFNO3 B2764849 (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 899384-27-1

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2764849
CAS No.: 899384-27-1
M. Wt: 373.81
InChI Key: GNCSVWTXVPUYGA-ZDLGFXPLSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused bicyclic core with a ketone group at position 2. Its structure features a (Z)-configured 2-chloro-6-fluorobenzylidene substituent at position 2, a hydroxyl group at position 6, and a pyrrolidin-1-ylmethyl moiety at position 3. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which influences molecular interactions in biological systems . The pyrrolidine group introduces conformational flexibility and basicity, which may enhance solubility and pharmacokinetic properties .

Properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO3/c21-15-4-3-5-16(22)13(15)10-18-19(25)12-6-7-17(24)14(20(12)26-18)11-23-8-1-2-9-23/h3-7,10,24H,1-2,8-9,11H2/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCSVWTXVPUYGA-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective effects. This article aims to explore the biological activity of this specific compound, drawing from recent studies and findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H19ClFNO3\text{C}_{19}\text{H}_{19}\text{ClF}\text{N}\text{O}_3

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that derivatives can induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases, which are crucial for the apoptotic process .

Cell Line IC50 (µM) Mechanism of Action
K56212.5Induction of apoptosis via ROS generation
A54916.24Mitochondrial dysfunction leading to cell death

2. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Benzofuran derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory disorders . The ability to modulate these cytokines may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

3. Neuroprotective Properties

Benzofuran derivatives are also being explored for their neuroprotective effects. They may protect neuronal cells from oxidative stress-induced damage, a common pathway in neurodegenerative diseases like Alzheimer's . The presence of hydroxyl groups in the structure enhances antioxidant activity, potentially mitigating neuronal cell death.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various benzofuran derivatives, including the compound , on leukemia cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 12 µM against K562 cells. Mechanistic studies revealed that it induced apoptosis through ROS generation and mitochondrial disruption .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of similar benzofuran compounds. It was found that these compounds could effectively reduce levels of TNF and IL-6 in vitro by inhibiting NF-κB signaling pathways. The compound's structure suggests it could similarly modulate these pathways, providing a basis for further investigation into its therapeutic potential in inflammatory diseases .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds similar to (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one have demonstrated significant antibacterial activity against various pathogens. The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

Pathogen Activity Reference
Xanthomonas axonopodisModerate inhibition
Ralstonia solanacearumSignificant inhibition
Alternaria solaniEffective against fungal strains

Anticancer Activity

Benzofuran derivatives are also explored for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. Its mechanism involves the induction of apoptosis in malignant cells.

Cancer Type Inhibition Rate Reference
Breast Cancer (MCF-7)72.6% at 1.250 µg/mL
Lung CancerSignificant reduction in cell viability

Case Study 1: Antimicrobial Screening

A series of benzofuran derivatives were synthesized and screened for antimicrobial activity using standard methods against both bacterial and fungal strains. The results indicated that modifications in the structure significantly influenced their efficacy. The compound exhibited a higher potency compared to other derivatives tested.

Case Study 2: Anticancer Evaluation

In vitro studies on MCF-7 breast cancer cells showed that treatment with (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, suggesting that the compound may activate apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzylidene ring, the nature of the amine side chain, and hydroxyl group positioning. Below is a detailed comparison based on available

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzylidene) Amine Side Chain Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Chloro-6-fluoro Pyrrolidin-1-ylmethyl C₂₀H₁₆ClFNO₃ 387.8 Z-configuration; electron-withdrawing Cl/F substituents
(Z)-2-(Benzofuran-2-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one Benzofuran-2-yl Piperidin-1-ylmethyl C₂₃H₂₁NO₄ 375.4 Bulky benzofuran substituent; six-membered piperidine ring
(Z)-2-(2-Chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Chloro-6-fluoro Dipropylaminomethyl C₂₃H₂₅ClFNO₃ 417.9 Additional methyl group at position 4; linear dipropylamine chain
(Z)-6-Hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one Pyridin-3-yl 4-Methylpiperidin-1-ylmethyl C₂₂H₂₃N₂O₃ 369.4 Heteroaromatic pyridine substituent; steric hindrance from methylpiperidine
(Z)-2-(2,3,4-Trimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one 2,3,4-Trimethoxy 4-(2-Hydroxyethyl)piperazinylmethyl C₂₅H₂₇N₂O₇ 487.5 Polar hydroxyethyl group; methoxy substituents enhance solubility

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chloro-6-fluoro substitution (electron-withdrawing) contrasts with analogs bearing methoxy (electron-donating) or pyridyl groups.

Amine Side Chain Flexibility: Pyrrolidine (five-membered ring) in the target compound offers less steric hindrance compared to piperidine (six-membered) or methylpiperidine derivatives. This may enhance membrane permeability . Linear amines (e.g., dipropylamino) increase lipophilicity but reduce hydrogen-bonding capacity, affecting solubility .

Biological Activity Insights :

  • A structurally related compound, (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, exhibits potent PIM1 kinase inhibition (IC₅₀ = 3 nM), suggesting the benzofuran-3(2H)-one scaffold’s relevance in oncology .
  • The hydroxyethylpiperazine derivative (C₂₅H₂₇N₂O₇) demonstrates improved aqueous solubility due to polar substituents, a trait advantageous for drug formulation .

Synthetic Challenges :

  • Introduction of the pyrrolidin-1-ylmethyl group requires careful optimization to avoid side reactions, as seen in the synthesis of piperidine analogs (e.g., 68% yield for compound 5 in ) .

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